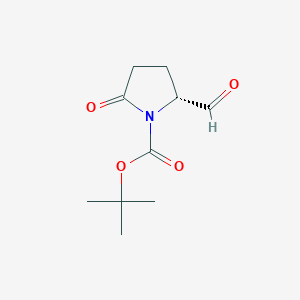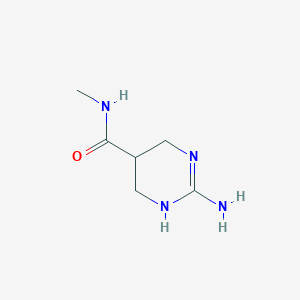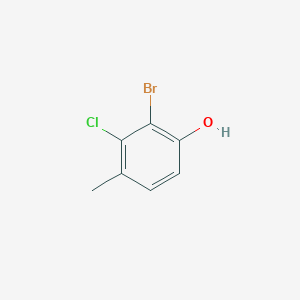
5-Butyl-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-2-methylpyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA The structure of this compound consists of a pyrimidine ring substituted with a butyl group at the 5-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-methylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate can be used to synthesize pyrimidine derivatives . Another method involves the reaction of ketones with amidines in the presence of catalysts such as zinc chloride or copper .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in achieving the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butyl-2-methylpyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Butyl-2-methylpyrimidine serves as a building block for the synthesis of more complex molecules
Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor ligands. This compound may be explored for its interactions with biological macromolecules.
Medicine: Pyrimidine derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Butyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group instead of a butyl group.
5-Butyl-2-methylpyrimidine-4,6-diol: Contains additional hydroxyl groups at the 4 and 6 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 5-position and the methyl group at the 2-position can affect its interactions with other molecules, making it distinct from other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
5-butyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-6-10-8(2)11-7-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
FFCLNNXINWIMGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CN=C(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


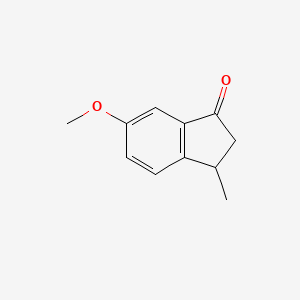
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)

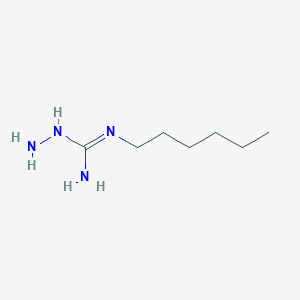
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)
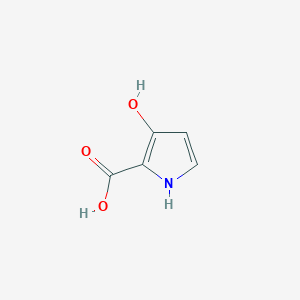
![[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)
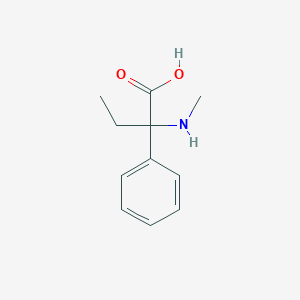
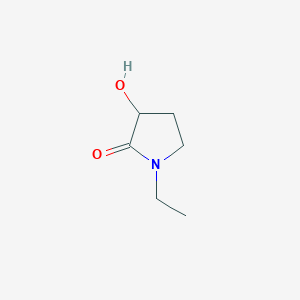
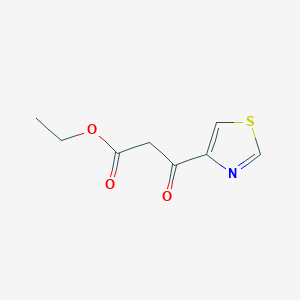
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)
